Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
CAS No.: 1379338-27-8
Cat. No.: VC16019645
Molecular Formula: C8H6N2O3S
Molecular Weight: 210.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379338-27-8 |
|---|---|
| Molecular Formula | C8H6N2O3S |
| Molecular Weight | 210.21 g/mol |
| IUPAC Name | methyl 4-oxo-3H-thieno[3,2-d]pyrimidine-2-carboxylate |
| Standard InChI | InChI=1S/C8H6N2O3S/c1-13-8(12)6-9-4-2-3-14-5(4)7(11)10-6/h2-3H,1H3,(H,9,10,11) |
| Standard InChI Key | YQVGUPBFPUAFLD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC2=C(C(=O)N1)SC=C2 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, methyl 4-oxo-3H-thieno[3,2-d]pyrimidine-2-carboxylate, reflects its fused bicyclic system:
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A thiophene ring (a five-membered aromatic ring containing sulfur) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms).
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Substituents include a methyl ester group at position 2 and a keto group at position 4.
The Standard InChI key, InChI=1S/C8H6N2O3S/c1-13-8(12)6-9-4-2-3-14-5(4)7(11)10-6/h2-3H,1H3,(H,9,10,11), encodes its atomic connectivity and stereochemical details.
Synthesis and Preparation
Synthetic Routes
The synthesis of methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate typically involves condensation reactions between thiophene derivatives and pyrimidine precursors. While explicit protocols for this compound are scarce, analogous thienopyrimidines are synthesized via:
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Thermal cyclization: Heating 2-aminothiophene-3-carboxylic acid esters with urea or thiourea derivatives under reflux.
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Microwave-assisted synthesis: Accelerating reaction rates and improving yields through controlled dielectric heating.
A generalized reaction pathway is outlined below:
Exact conditions (e.g., solvent, catalyst) remain proprietary but likely involve polar aprotic solvents like dimethylformamide (DMF).
Industrial-Scale Production
Industrial synthesis prioritizes yield optimization and purity control. Continuous flow reactors and automated systems may replace batch processes to enhance reproducibility. Post-synthesis purification often employs column chromatography or recrystallization .
Physicochemical Properties
The compound’s melting point and logP (partition coefficient) are undocumented but can be estimated via computational models. Its UV-Vis spectrum likely exhibits absorption maxima near 250–300 nm due to aromatic π→π* transitions.
Applications in Materials Science
Thienopyrimidine derivatives are explored as:
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Organic semiconductors: Their conjugated π-systems enable charge transport in thin-film transistors.
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Fluorescent probes: Nitrogen and sulfur atoms facilitate tunable emission properties for bioimaging.
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling requires PPE (gloves, goggles) and ventilation. Spills should be neutralized with inert absorbents .
Future Research Directions
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Mechanistic Studies: Elucidate targets in bacterial/cancer cells.
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Structure-Activity Relationships (SAR): Modify ester groups to enhance potency.
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Formulation Development: Improve aqueous solubility for in vivo testing.
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